

Application Notes and Protocols: Michael Addition Reaction of Hydroxy-PEG3-Acrylate with Thiols

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For Researchers, Scientists, and Drug Development Professionals

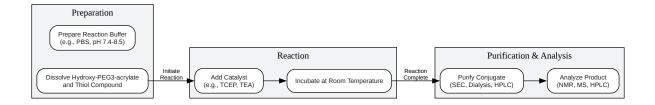
Introduction

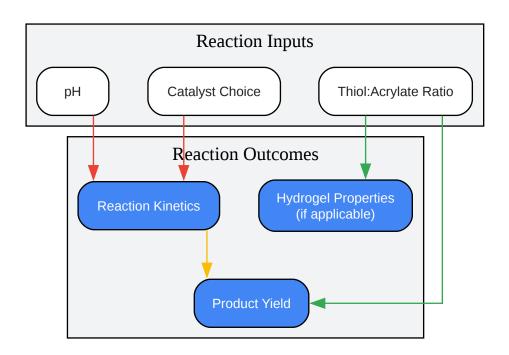
The Michael addition reaction, a conjugate addition of a nucleophile to an α,β -unsaturated carbonyl compound, is a cornerstone of bioconjugation and material science. This document provides detailed protocols and application notes for the reaction of **Hydroxy-PEG3-acrylate** with thiol-containing molecules. This reaction is highly efficient and proceeds under mild conditions, making it ideal for conjugating sensitive biomolecules such as peptides, proteins, and oligonucleotides, as well as for the formation of hydrogels for 3D cell culture and drug delivery applications.[1][2][3] The thio-Michael addition is favored for its high specificity, rapid kinetics, and the absence of toxic byproducts.[2]

Reaction Mechanism and Workflow

The reaction involves the nucleophilic attack of a thiolate anion on the β-carbon of the acrylate group of **Hydroxy-PEG3-acrylate**, forming a stable thioether bond. The reaction is typically base-catalyzed, where the base deprotonates the thiol to form the more reactive thiolate anion. [2] Alternatively, nucleophilic catalysts like phosphines can be employed.[4][5][6]







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